molecular formula C16H12O2 B015466 2,7-Dimethylanthraquinone CAS No. 3286-01-9

2,7-Dimethylanthraquinone

Cat. No.: B015466
CAS No.: 3286-01-9
M. Wt: 236.26 g/mol
InChI Key: RATJDSXPVPAWJJ-UHFFFAOYSA-N
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Description

2,7-Dimethylanthraquinone, also known as 2,7-Dimethyl-9,10-anthracenedione, is a chemical compound with the molecular formula C16H12O2 and a molecular weight of 236.27 . It is a solid substance that is soluble in acetone .


Molecular Structure Analysis

The molecular structure of this compound consists of a 9,10-anthracenedione core structure substituted with two methyl groups . The InChI code for this compound is 1S/C16H12O2/c1-9-3-5-11-13(7-9)16(18)14-8-10(2)4-6-12(14)15(11)17/h3-8H,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a solid substance that is slightly soluble in acetone . It has a molecular weight of 236.27 and a molecular formula of C16H12O2 .

Scientific Research Applications

  • Anti-inflammatory Action : It inhibits macrophage activation and osteoclast differentiation, indicating potential anti-inflammatory properties (Suzuki et al., 2012).

  • Electrochemical Synthesis : This compound is utilized in the electrochemical synthesis of phenazine derivatives through an ECECC pathway, providing good yields and high purities (Davarani et al., 2008).

  • Polymer Synthesis : It's used in synthesizing oligomers consisting of anthraquinone units linked by ethylene or ethane units (Goodbody et al., 2008).

  • Neuroprotective and Neuroregenerative Effects : As a model therapeutic, it acts as an efficient metal chaperone promoting neuroprotective and neuroregenerative effects (Kenche et al., 2013).

  • Chemotherapeutic Agent : It's a potential agent for treating AIDS, cancer, and acne (Lee, 2010).

  • Electrooptic Applications : 2,6-Dimethylanthraquinone, a related compound, serves as a key intermediate in the synthesis of poly(2,6-anthracenevinylene) for electrooptic applications (Xu et al., 2008).

  • Intermediate for Anthracene-Based Polymers : 2,6-Dimethylanthracene is important for synthesizing functional and special anthracene-based polymers (Yang Wen-jun, 2008).

  • Donor in Donor-Acceptor Complexes : It is used as a donor in 1:1 donor-acceptor complexes with quinones, demonstrating semiconducting properties (Al-Rubaie & Al-Masoudi, 1990).

Properties

IUPAC Name

2,7-dimethylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-9-3-5-11-13(7-9)16(18)14-8-10(2)4-6-12(14)15(11)17/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATJDSXPVPAWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372714
Record name 2,7-DIMETHYLANTHRAQUINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3286-01-9
Record name 2,7-DIMETHYLANTHRAQUINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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